![molecular formula C20H16N2O2 B12565512 5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione CAS No. 143966-14-7](/img/structure/B12565512.png)
5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione typically involves ring-closure reactions, isoindoline aromatization, and ring transformations . One common method includes the cyclization of benzylic amines under specific catalytic conditions . Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) for cycloaddition reactions and palladium catalysts for coupling reactions . Major products formed from these reactions include cycloadducts and substituted isoindoles .
Scientific Research Applications
5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione has significant applications in scientific research. It is used in the development of pharmaceuticals due to its potential antimicrobial, anticancer, and anti-inflammatory properties . In materials science, isoindole derivatives are important for creating advanced materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds share similar structural features but may differ in their biological activities and applications . The uniqueness of 5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
CAS No. |
143966-14-7 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-amino-2-(2,4-dimethylphenyl)benzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O2/c1-11-7-8-17(12(2)9-11)22-19(23)15-10-16(21)13-5-3-4-6-14(13)18(15)20(22)24/h3-10H,21H2,1-2H3 |
InChI Key |
MRTGOOQYPXPLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C4=CC=CC=C4C(=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


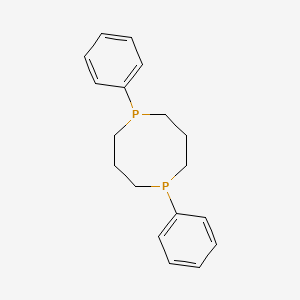
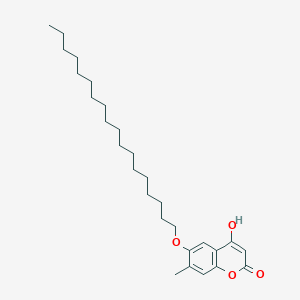
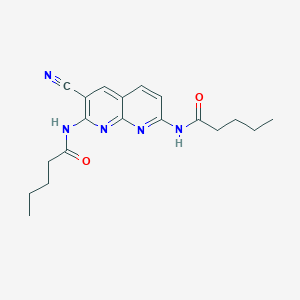
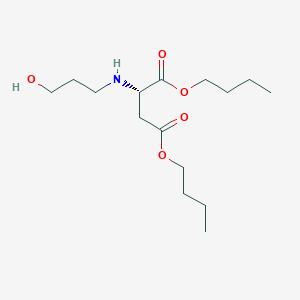
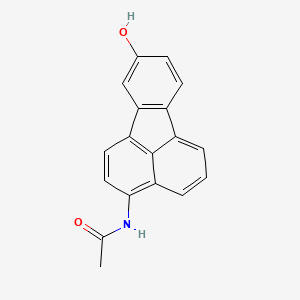
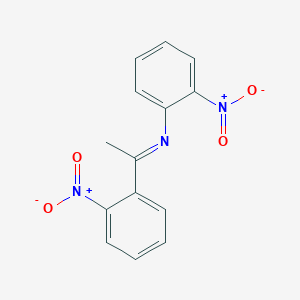
![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
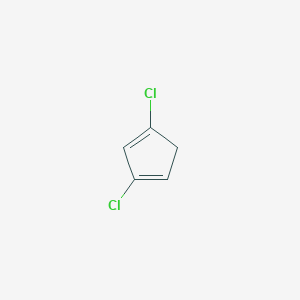

![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
